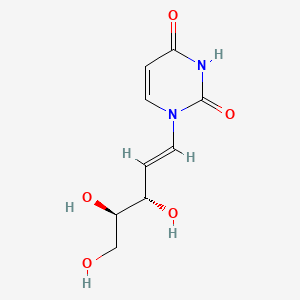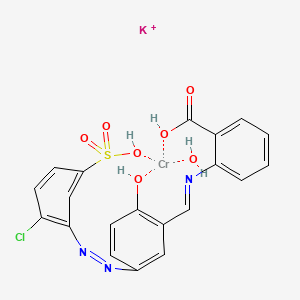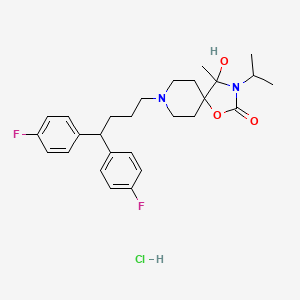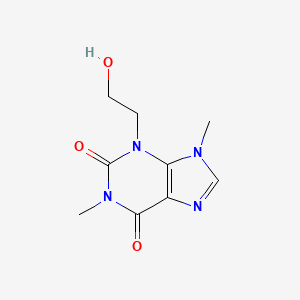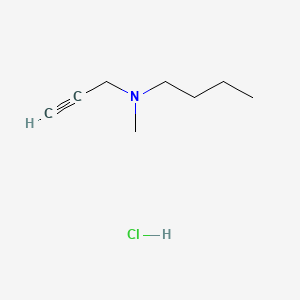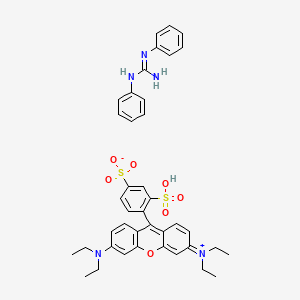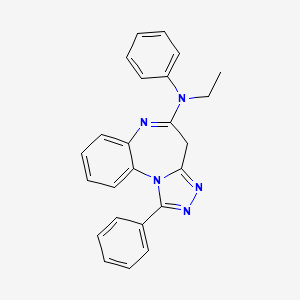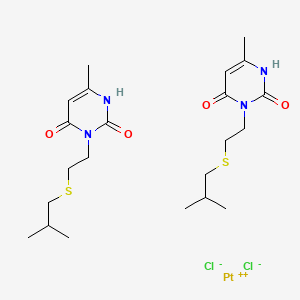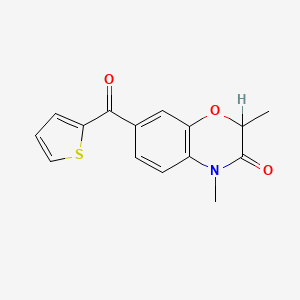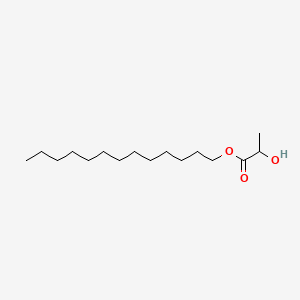
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C24H27ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with two 2H-1-benzopyran-3-ylmethyl groups, and it exists as a monohydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride typically involves the reaction of piperazine with 2H-1-benzopyran-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. It has been studied for its potential use as an anti-inflammatory agent, and its effects on various biological pathways are of interest to researchers.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, dihydrochloride
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, sulfate
- Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, phosphate
Uniqueness
Piperazine, 1,4-bis(2H-1-benzopyran-3-ylmethyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
83823-40-9 |
|---|---|
Molekularformel |
C24H27ClN2O2 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
1,4-bis(2H-chromen-3-ylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C24H26N2O2.ClH/c1-3-7-23-21(5-1)13-19(17-27-23)15-25-9-11-26(12-10-25)16-20-14-22-6-2-4-8-24(22)28-18-20;/h1-8,13-14H,9-12,15-18H2;1H |
InChI-Schlüssel |
OQXMSPNRJRMDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3OC2)CC4=CC5=CC=CC=C5OC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


